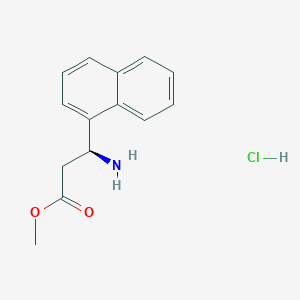![molecular formula C28H28N2O8 B2485956 ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-78-3](/img/structure/B2485956.png)
ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamine derivative with a suitable acylating agent under acidic conditions .
This can be achieved through a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Finally, the ethyl ester group is introduced through an esterification reaction. This can be done by reacting the intermediate compound with ethyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline core which is common in many pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with various molecular targets. The compound’s isoquinoline core can interact with enzymes and receptors in biological systems, leading to various biological effects. The nitrobenzoyl group can also participate in redox reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: Another isoquinoline derivative with similar structural features.
6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: A compound with a similar methoxy substitution pattern.
Uniqueness
Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its combination of a tetrahydroisoquinoline core with a nitrobenzoyl group and an ethyl ester. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-4-37-28(32)19-7-11-22(12-8-19)38-17-24-23-16-26(36-3)25(35-2)15-20(23)13-14-29(24)27(31)18-5-9-21(10-6-18)30(33)34/h5-12,15-16,24H,4,13-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXGLPJBDCTZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2485873.png)


![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)
![4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2485883.png)
![{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride](/img/structure/B2485884.png)
![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2485886.png)

![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2485890.png)

![ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2485892.png)
![[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride](/img/structure/B2485893.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)
